4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid
Overview
Description
The compound “4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid” is a chemical compound with the CAS Number: 2193064-75-2 . It has a molecular weight of 311.38 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C16H25NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h4H,5-11H2,1-3H3,(H,18,19) .Scientific Research Applications
Self-Assembly Directed by Hydrogen Bonding
A study by Armstrong et al. (2002) explored the self-assembly properties directed by NH⋅⋅⋅O hydrogen bonding, involving 4-tert-butylbenzoic acid. This research demonstrated the ability to create new three-dimensional molecular arrays through cocrystallization, revealing significant potential in the development of structured molecular networks (Armstrong et al., 2002).
α-Methylation of 1,3-Dicarbonyl Compounds
Guo et al. (2014) developed a method for the α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate. This method, which also involved the compound as a radical initiator, has implications for synthetic organic chemistry, especially in enhancing the diversity of methyl derivatives (Guo et al., 2014).
Metabolism Studies
Daniel, Gage, and Jones (1968) investigated the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene, a structurally related compound, in both rats and humans. Their findings contribute to understanding the metabolic pathways and differences in species-specific metabolism of similar compounds (Daniel, Gage, & Jones, 1968).
Electrochemical Reduction in Organic Synthesis
Research by Katayama, Senboku, and Hara (2016) utilized methyl 4-tert-butylbenzoate in the electrochemical reduction of certain compounds, highlighting its role in facilitating novel synthesis methods. This study is particularly relevant for the development of new synthetic routes in organic chemistry (Katayama, Senboku, & Hara, 2016).
Polymer Science Applications
Hsiao, Dai, and He (1999) synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, including derivatives of 2-tert-butyl-, demonstrating the compound's utility in the creation of new polymer materials with specific properties (Hsiao, Dai, & He, 1999).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWPXBZFUIONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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